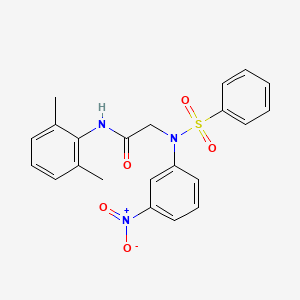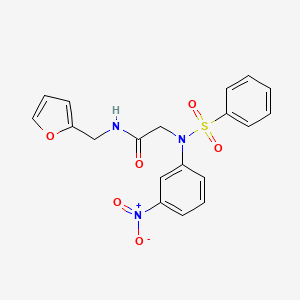
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPN is a glycine derivative that has been extensively studied for its ability to selectively activate the G protein-coupled estrogen receptor (GPER).
Mécanisme D'action
DPN binds to N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide and activates downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways leads to a range of physiological effects, such as vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DPN has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis. DPN has also been shown to modulate glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DPN has several advantages as a research tool, including its high affinity for N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, its selectivity for this receptor, and its ability to activate downstream signaling pathways. However, DPN has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on DPN. One area of interest is the role of N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in cancer, as DPN has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Another area of interest is the potential therapeutic applications of DPN in metabolic disorders, such as type 2 diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN on glucose metabolism and insulin sensitivity.
Applications De Recherche Scientifique
DPN has been extensively studied for its ability to selectively activate N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a member of the G protein-coupled receptor family. N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is expressed in various tissues, including the brain, heart, and reproductive organs, and has been implicated in a range of physiological processes, such as cardiovascular function, metabolism, and cancer. DPN has been shown to have a high affinity for N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-8-6-9-17(2)22(16)23-21(26)15-24(18-10-7-11-19(14-18)25(27)28)31(29,30)20-12-4-3-5-13-20/h3-14H,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZROPQUIPUQDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3456480.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3456493.png)
![N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456496.png)
![N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456502.png)
![N-(2-furylmethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456503.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)


![2-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3456554.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3456560.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B3456568.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456574.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B3456578.png)